2-Ethoxy-6-nitroquinoline-4-carboxylic acid
CAS No.: 89267-24-3
Cat. No.: VC15922543
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89267-24-3 |
|---|---|
| Molecular Formula | C12H10N2O5 |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | 2-ethoxy-6-nitroquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O5/c1-2-19-11-6-9(12(15)16)8-5-7(14(17)18)3-4-10(8)13-11/h3-6H,2H2,1H3,(H,15,16) |
| Standard InChI Key | IJJKYDJCESFTPQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol. Its IUPAC name is 2-ethoxy-6-nitroquinoline-4-carboxylic acid, reflecting the positions of its functional groups on the quinoline backbone. The ethoxy group (–OCH₂CH₃) at position 2 introduces steric bulk and electron-donating effects, while the nitro group (–NO₂) at position 6 contributes electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 89267-24-3 |
| Molecular Formula | C₁₂H₁₀N₂O₅ |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | 2-ethoxy-6-nitroquinoline-4-carboxylic acid |
| SMILES | CCOC1=NC2=C(C=C(C=C2)N+[O-])C(=C1)C(=O)O |
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 2-ethoxy-6-nitroquinoline-4-carboxylic acid involves multi-step modifications of the quinoline core. Although explicit protocols remain proprietary, retro-synthetic analysis suggests:
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Quinoline Ring Formation: Pfitzinger condensation of isatin derivatives with ketones under alkaline conditions (e.g., KOH/ethanol) .
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Functionalization: Sequential nitration at position 6 and ethoxylation at position 2, followed by oxidation to introduce the carboxylic acid group.
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline core synthesis | Isatin + ketone, KOH/EtOH, reflux | 65–80 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–85 | |
| Ethoxylation | NaOEt, ethanol, reflux | 60–75 |
Challenges and Optimization
Key challenges include regioselectivity during nitration and minimizing side reactions at the electron-rich quinoline ring. Microwave-assisted synthesis and transition metal catalysis (e.g., InCl₃) have been explored for related quinoline derivatives to improve yields and reduce reaction times .
Applications in Medicinal Chemistry
Anticancer Agent Development
Quinoline derivatives are investigated for tyrosine kinase inhibition and apoptosis induction. The nitro group in 2-ethoxy-6-nitroquinoline-4-carboxylic acid could act as a radiosensitizer in hypoxic tumor environments, generating cytotoxic free radicals upon reduction .
Future Directions
Mechanistic Studies
Priority areas include:
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Elucidating metabolic pathways via cytochrome P450 isoforms.
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Profiling pharmacokinetics (e.g., plasma protein binding, half-life).
Synthetic Chemistry Innovations
Developing one-pot syntheses using flow chemistry or biocatalytic methods could enhance scalability. Functionalization at position 3 or 7 may yield derivatives with improved target selectivity.
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